3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol
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Overview
Description
3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol is a compound that features a phenol group attached to an imidazole ring, which is further substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is through the condensation of glyoxal, ammonia, and an aldehyde . The phenol group can be introduced via electrophilic aromatic substitution reactions, while the 2-methylpropyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, while the imidazole ring can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution may involve reagents like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may have potential as a biochemical probe or as part of a drug discovery process.
Medicine: Its structural features suggest potential pharmacological activities, such as antimicrobial or anti-inflammatory properties.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol involves its interaction with specific molecular targets. For instance, if the compound exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpropyl)phenol: Similar structure but lacks the imidazole ring.
4-(1H-Imidazol-1-yl)phenol: Contains the imidazole ring but lacks the 2-methylpropyl group.
Phenol, o-sec-butyl-: Similar to 3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol but with different substituents
Uniqueness
This compound is unique due to the presence of both the imidazole ring and the phenol group, which can confer distinct chemical and biological properties
Properties
CAS No. |
132171-32-5 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[3-(2-methylpropyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C13H16N2O/c1-10(2)8-15-9-14-7-13(15)11-4-3-5-12(16)6-11/h3-7,9-10,16H,8H2,1-2H3 |
InChI Key |
OQAROYFDVADZER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC=C1C2=CC(=CC=C2)O |
Origin of Product |
United States |
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